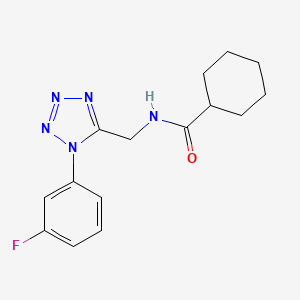

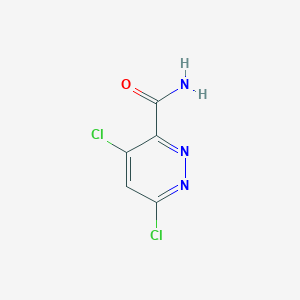

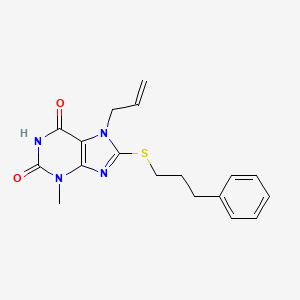

N-(2-cyclopropyl-2-hydroxypropyl)-2-(thiophen-2-yl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "N-(2-cyclopropyl-2-hydroxypropyl)-2-(thiophen-2-yl)acetamide" is a heterocyclic amide derivative that is not directly mentioned in the provided papers. However, similar compounds with thiophene and acetamide groups have been synthesized and studied for their potential biological activities, such as antitumor, antimicrobial, and antioxidant properties . These compounds are of interest due to their diverse reactive sites, which allow for further chemical transformations and biological investigations.

Synthesis Analysis

The synthesis of related compounds typically involves the reaction of amino-substituted thiophenes with various reagents to form cyanoacetamide derivatives, which are then further reacted to produce a range of heterocyclic compounds . For example, the reaction of 2-aminothiophene-3-carbonitrile with activated 2-(thiophen-2-yl)acetic acid in an N-acylation reaction led to the formation of N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide . These synthetic procedures often involve one-pot reactions under mild conditions, which are advantageous for yield production and the synthesis of diverse products.

Molecular Structure Analysis

The molecular structure of these compounds is characterized using various spectroscopic techniques such as FT-IR, 1H and 13C NMR, and X-ray crystallography . For instance, the crystal packing of N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide is stabilized by hydrogen bonds, and its structure was further investigated computationally using density functional theory (DFT) . Hirshfeld surface analysis is also employed to understand the intermolecular interactions within the crystal structure .

Chemical Reactions Analysis

The chemical reactivity of these compounds is diverse, allowing for the synthesis of various heterocyclic derivatives. The cyanoacetamido moiety in the key precursor can undergo regioselective attack and/or cyclization with different chemical reagents, leading to the formation of thiophene, thiazole, pyrazole, pyridine, pyrimidine, and coumarin rings . The competition between different reaction pathways, such as dipolar cyclization and dinucleophilic-bielectrophilic attack, contributes to the diversity of the synthesized products.

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their molecular structure. The presence of different functional groups, such as cyano, amide, and thiophene, imparts specific properties that can be exploited for biological applications. For example, some of the synthesized compounds have shown high inhibitory effects against various human cancer cell lines . Additionally, the antioxidant and antimicrobial activities of these compounds have been evaluated, with some demonstrating significant activity against bacterial strains and yeasts .

Aplicaciones Científicas De Investigación

Chemometric Method Development

The study by Kanthale et al. (2020) developed a rapid chemometric reverse phase HPLC method for the simultaneous estimation of Paracetamol and Ibuprofen in bulk and tablet formulation. This research underscores the importance of chemometric methods in pharmaceutical analysis, providing a potential application area for the compound , assuming it shares analytical or physicochemical properties with paracetamol or related compounds Kanthale et al., 2020.

Bioactive Metabolite Formation

Högestätt et al. (2005) explored the conversion of Acetaminophen into the bioactive N-Acylphenolamine AM404 via fatty acid amide hydrolase-dependent arachidonic acid conjugation in the nervous system. This demonstrates the biochemical transformation capabilities of acetamide derivatives, suggesting research applications in understanding drug metabolism and bioactive compound synthesis Högestätt et al., 2005.

Enzyme Catalysis

Magadum and Yadav (2018) investigated the chemoselective acetylation of 2-Aminophenol using immobilized lipase, showing the enzymatic synthesis of N-(2-Hydroxyphenyl)acetamide, an antimalarial drug intermediate. This study highlights the potential of acetamide derivatives in enzymatic reactions, which could be a valuable research application area Magadum & Yadav, 2018.

Advanced Material Synthesis

The synthesis and characterization of novel compounds and materials, such as thioxanthone attached polyhedral oligomeric silsesquioxane (POSS) nano-photoinitiator by Batibay et al. (2020), showcase the integration of acetamide derivatives into advanced materials. These materials have improved thermal stability and robustness, suggesting an application in material science Batibay et al., 2020.

Synthetic Pathways and Antitumor Evaluation

Research by Shams et al. (2010) on polyfunctionally substituted heterocyclic compounds derived from cyanoacetamide derivatives demonstrates the synthetic versatility of such compounds. They showed significant antiproliferative activity against various cancer cell lines, indicating potential research applications in medicinal chemistry and drug development Shams et al., 2010.

Propiedades

IUPAC Name |

N-(2-cyclopropyl-2-hydroxypropyl)-2-thiophen-2-ylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2S/c1-12(15,9-4-5-9)8-13-11(14)7-10-3-2-6-16-10/h2-3,6,9,15H,4-5,7-8H2,1H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKZDMONVKCXENN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)CC1=CC=CS1)(C2CC2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(6bR,10aS)-3-methyl-2,3,6b,7,8,9,10,10a-octahydro-1H-pyrido[3',4':4,5]pyrrolo[1,2,3-de]quinoxaline](/img/structure/B3013062.png)

![3-[2-({[(4-ethoxyphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-phenylbenzamide](/img/structure/B3013065.png)

![4-[(4-Iodophenyl)carbonyl]morpholine](/img/structure/B3013067.png)

![4-fluoro-N-[3-(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide](/img/structure/B3013076.png)

![6,7-Dihydro-5H-benzo[7]annulene-8-sulfonyl chloride](/img/structure/B3013081.png)